4-(Butylsulfonyl)aniline

Description

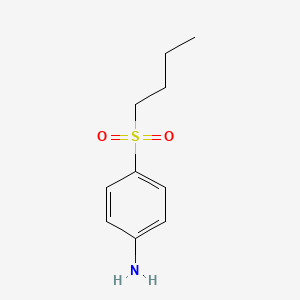

Chemical Structure and Properties 4-(Butylsulfonyl)aniline (CAS: 51770-72-0) is an aromatic amine with the molecular formula C₁₀H₁₅NO₂S and a molecular weight of 229.30 g/mol . Its structure consists of an aniline moiety substituted with a butylsulfonyl group (–SO₂C₄H₉) at the para position. This sulfonamide derivative is synthesized via sulfonylation reactions, typically involving aniline and butylsulfonyl chloride under reflux conditions in solvents like benzene .

Applications

The compound is primarily used as an intermediate in organic synthesis, particularly in the production of azo dyes for textiles. Evidence from textile additive studies shows its association with black cotton fabrics, where it forms part of azo dye structures that release aromatic amines upon reduction .

Properties

IUPAC Name |

4-butylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-2-3-8-14(12,13)10-6-4-9(11)5-7-10/h4-7H,2-3,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNSCBAEYVWNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388604 | |

| Record name | 4-(Butylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51770-72-0 | |

| Record name | 4-(Butylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51770-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Butylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Butylsulfonyl)aniline can be synthesized through several methods. One common approach involves the sulfonylation of aniline derivatives. The reaction typically involves the use of butylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(Butylsulfonyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and acylation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfinyl or thiol derivatives.

Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

4-(Butylsulfonyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Butylsulfonyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

4-((4-Chlorophenyl)sulfonyl)aniline (CAS: 7146-68-1)

- Molecular Formula: C₁₂H₁₀ClNO₂S

- Molecular Weight : 267.73 g/mol

- Key Differences :

- The sulfonyl group is attached to a 4-chlorophenyl ring instead of a butyl chain.

- The chlorine atom introduces electron-withdrawing effects , enhancing stability and altering reactivity in electrophilic substitution reactions.

- Applications: Used in co-crystal formation with nitrobenzoic acids for pharmaceutical studies .

Dapsone (4,4′-Sulfonyldianiline; CAS: 80-07-9)

Physicochemical and Functional Comparisons

| Compound | Molecular Weight (g/mol) | Substituent | Key Applications | Reactivity Profile |

|---|---|---|---|---|

| 4-(Butylsulfonyl)aniline | 229.30 | –SO₂C₄H₉ | Azo dyes, intermediates | Moderate sulfonamide reactivity |

| 4-((4-Chlorophenyl)sulfonyl)aniline | 267.73 | –SO₂C₆H₄Cl | Co-crystals, pharmaceuticals | Enhanced stability, EWG effects |

| Dapsone | 248.30 | –SO₂–(C₆H₄NH₂)₂ | Antileprotic drugs | High hydrogen-bonding capacity |

| 4-(Piperidin-1-ylsulfonyl)aniline | 264.32 | –SO₂–C₅H₁₀N | Medicinal chemistry intermediates | Cyclic amine interactions |

Reactivity Insights :

- Electron-Withdrawing Groups (EWGs) : Chlorine or nitro groups (e.g., in 4-((4-Chlorophenyl)sulfonyl)aniline) reduce electron density on the aromatic ring, directing electrophilic attacks to meta positions .

- Alkyl Chains: Butyl and hexadecyl groups (e.g., 4-Hexadecylsulfonylaniline, CAS: 6052-20-6) increase hydrophobicity, favoring non-polar solvents and textile dye applications .

Biological Activity

4-(Butylsulfonyl)aniline is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, also known as butylsulfonyl aniline, possesses the following chemical structure:

- Chemical Formula : C10H15N

- Molecular Weight : 165.24 g/mol

- CAS Number : 104-15-0

The presence of the butylsulfonyl group significantly influences its solubility and reactivity, making it a candidate for various biological assays.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, particularly Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for various derivatives of this compound have been evaluated, revealing promising results:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Benzylated Derivative | >256 | Staphylococcus aureus |

The data indicate that the unmodified compound exhibits significant antibacterial activity, while modifications such as benzylation reduce efficacy .

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide insight into its potential as an anticancer agent:

The compound demonstrates selective cytotoxicity against certain cancer cell lines, suggesting potential for further development in cancer therapeutics.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways.

- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to its cytotoxic effects.

Case Studies

Several case studies illustrate the application and effectiveness of this compound in drug discovery:

- Antibacterial Drug Development : A study focused on synthesizing derivatives of this compound to enhance antibacterial activity against resistant strains. The findings underscored the importance of structural modifications in improving efficacy .

- Cancer Therapeutics : Another investigation explored its use in combination therapies for leukemia, demonstrating enhanced efficacy when used alongside traditional chemotherapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.